3-Phenyl-1,2-benzisoxazol-4-amine
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Overview
Description
3-Phenylbenzo[d]isoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-Phenylbenzo[d]isoxazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzoic acid with Rink amide resin using EDC·HCl as the coupling agent in the presence of dry DMF as the solvent . Another method includes the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
3-Phenylbenzo[d]isoxazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu (I) or Ru (II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroximinoyl chlorides and iodinated terminal alkynes can yield iodoisoxazoles .
Scientific Research Applications
3-Phenylbenzo[d]isoxazol-4-amine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Its diverse biological activities make it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Phenylbenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a GABA uptake inhibitor, which contributes to its anticonvulsant activity . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential .
Comparison with Similar Compounds
3-Phenylbenzo[d]isoxazol-4-amine can be compared with other similar compounds, such as 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles . These compounds share similar structural features and biological activities but differ in their specific applications and potency. The unique combination of the phenyl and isoxazole moieties in 3-Phenylbenzo[d]isoxazol-4-amine contributes to its distinct properties and therapeutic potential .
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenyl-1,2-benzoxazol-4-amine |
InChI |
InChI=1S/C13H10N2O/c14-10-7-4-8-11-12(10)13(15-16-11)9-5-2-1-3-6-9/h1-8H,14H2 |
InChI Key |
JYRDQMUTMHUFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=CC=CC(=C32)N |
Origin of Product |
United States |
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